molecular formula C31H31N3O3 B286481 3-(9H-fluoren-9-ylidene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione

3-(9H-fluoren-9-ylidene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione

Cat. No.: B286481
M. Wt: 493.6 g/mol
InChI Key: QVLZRPLBLMCLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-fluoren-9-ylidene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione, also known as FPP, is a novel fluorescent probe that has gained significant attention in scientific research. It is a versatile compound that has been used in various applications, including biochemical and physiological studies.

Mechanism of Action

3-(9H-fluoren-9-ylidene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione works by binding to specific targets, such as proteins or nucleic acids, and emitting fluorescence upon excitation by light. The fluorescence intensity of this compound is dependent on the concentration of the target molecule, making it an excellent tool for quantitative analysis. This compound has a high quantum yield, which means that it emits a high amount of fluorescence per absorbed photon, making it an efficient probe for bioimaging.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes. It can be used to study the biochemical and physiological effects of various compounds on living cells. For example, this compound has been used to study the effects of drugs on protein-protein interactions and to monitor the localization of proteins in response to stimuli.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(9H-fluoren-9-ylidene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione is its high sensitivity and selectivity. It can detect low concentrations of target molecules, making it an excellent tool for quantitative analysis. Additionally, this compound is easy to use and can be applied to a wide range of biological samples. However, this compound has some limitations, including its susceptibility to photobleaching and its limited compatibility with certain imaging techniques.

Future Directions

There are several future directions for 3-(9H-fluoren-9-ylidene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione research. One area of interest is the development of this compound derivatives that can selectively bind to specific targets. Additionally, researchers are exploring the use of this compound in the development of new drugs and therapies. Finally, there is a growing interest in the use of this compound in clinical applications, such as cancer diagnosis and treatment.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research. Its high sensitivity and selectivity make it an excellent tool for quantitative analysis, and its minimal toxicity and compatibility with living cells make it an ideal probe for bioimaging. The future of this compound research is promising, with new applications and derivatives being developed to enhance its capabilities.

Synthesis Methods

The synthesis of 3-(9H-fluoren-9-ylidene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione involves the reaction between 9H-fluorene-9-carbaldehyde and 3-[4-(2-methoxyphenyl)-1-piperazinyl]propylamine in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the final product, this compound. The yield of this compound is typically high, making it an excellent choice for scientific research.

Scientific Research Applications

3-(9H-fluoren-9-ylidene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione has been extensively used in scientific research, particularly in the field of bioimaging. It is a fluorescent probe that can selectively bind to proteins, nucleic acids, and lipids. This compound has been used to study the localization and trafficking of proteins in live cells, as well as to monitor changes in intracellular calcium levels. Additionally, this compound has been used to study the interactions between proteins and small molecules, which is essential in drug discovery.

Properties

Molecular Formula

C31H31N3O3

Molecular Weight

493.6 g/mol

IUPAC Name

3-fluoren-9-ylidene-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C31H31N3O3/c1-37-28-14-7-6-13-27(28)33-19-17-32(18-20-33)15-8-16-34-29(35)21-26(31(34)36)30-24-11-4-2-9-22(24)23-10-3-5-12-25(23)30/h2-7,9-14H,8,15-21H2,1H3

InChI Key

QVLZRPLBLMCLNA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)CC(=C4C5=CC=CC=C5C6=CC=CC=C64)C3=O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)CC(=C4C5=CC=CC=C5C6=CC=CC=C64)C3=O

Origin of Product

United States

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